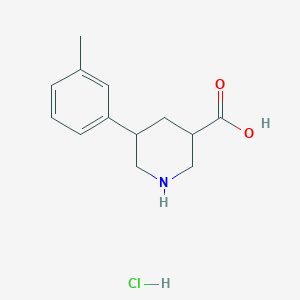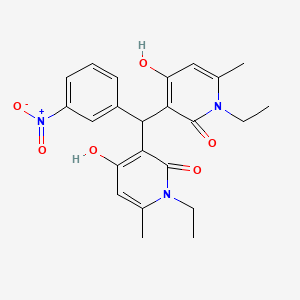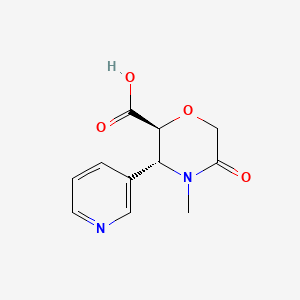
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-4-methyl-5-oxo-3-(pyridin-3-yl)morpholine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound specifically targets the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of cancer cells.
Aplicaciones Científicas De Investigación
Catalytic Synthesis : This compound is used in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This process yields substituted pyridines efficiently and with high regioselectivity, making it relevant in organic synthesis (Neely & Rovis, 2014).
Extraction in Biochemical Processes : Reactive extraction techniques have been developed to recover carboxylic acids like pyridine-2-carboxylic acid from dilute aqueous solutions, such as fermentation broths. This is important for the production of pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).
Synthesis of Bioactive Compounds : Organocatalytic approaches for synthesizing spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, involve this compound. These synthesis methods are valuable for medicinal chemistry and drug discovery (Chen et al., 2009).
Pesticide Development : Certain pyridine derivatives, including those related to the subject compound, have been investigated for their insecticidal properties against pests like the cowpea aphid. This research is critical for developing new, effective insecticides (Bakhite et al., 2014).
Antimicrobial Activities : Studies on pyridine derivatives, including pyridine-2-carboxylic acid and its derivatives, have shown promising antibacterial and antifungal activities. Such research is important for the development of new antimicrobial agents (Tamer et al., 2018).
Propiedades
IUPAC Name |
(2S,3R)-4-methyl-5-oxo-3-pyridin-3-ylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-13-8(14)6-17-10(11(15)16)9(13)7-3-2-4-12-5-7/h2-5,9-10H,6H2,1H3,(H,15,16)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRLFLFIRFVDC-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

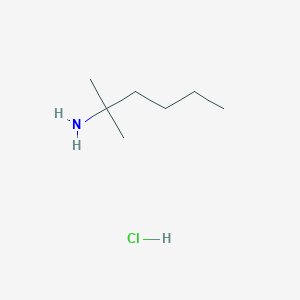
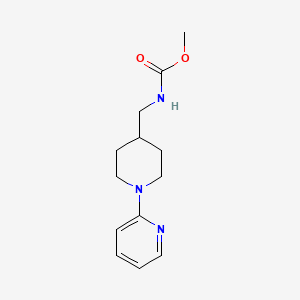
![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2825977.png)
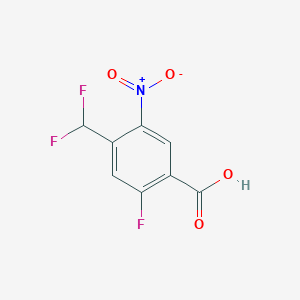
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)
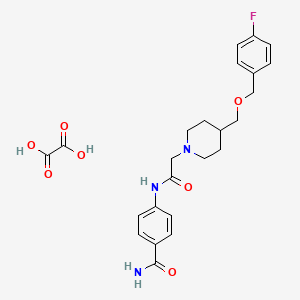
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2825985.png)
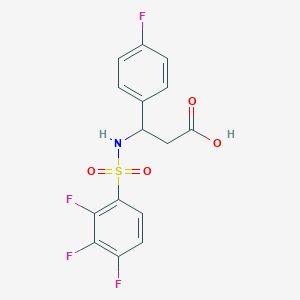
![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)
![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)
![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)
